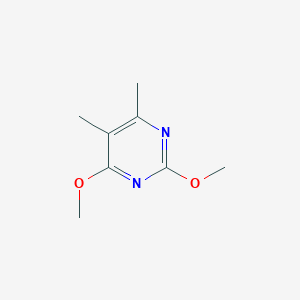

2,4-Dimethoxy-5,6-dimethylpyrimidine

Descripción general

Descripción

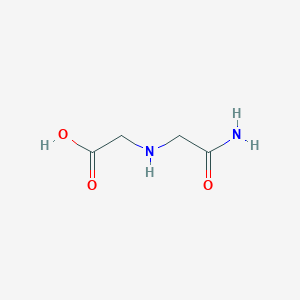

“2,4-Dimethoxy-5,6-dimethylpyrimidine” is a chemical compound with the CAS Number: 120129-83-1 . It has a molecular weight of 168.2 . The physical form of this compound is a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of 2-amino-4,6-dimethoxypyrimidine (ADM) was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . The best conversion (87.7%) of ADH and selectivity (40.5%) toward ADM were achieved under optimized conditions .

Molecular Structure Analysis

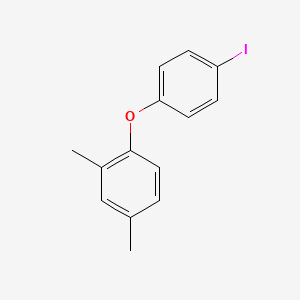

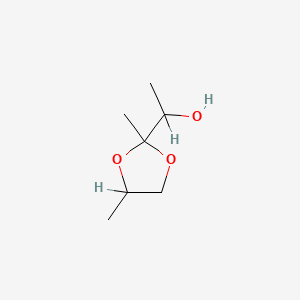

The molecular structure of “2,4-Dimethoxy-5,6-dimethylpyrimidine” can be represented by the formula C6H8N2O2 .

Physical And Chemical Properties Analysis

The physical form of “2,4-Dimethoxy-5,6-dimethylpyrimidine” is a white to yellow powder or crystals . It has a molecular weight of 168.2 .

Aplicaciones Científicas De Investigación

Antiproliferative Activity

2,4-Dimethoxy-5,6-dimethylpyrimidine has been utilized in the synthesis of compounds exhibiting antiproliferative activities. A study by Patel et al. (2022) demonstrated the microwave-assisted synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, showing significant antiproliferative activity against various human tumor cell lines (Patel et al., 2022).

Antitumor Activity

Grivsky et al. (1980) reported on the synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, demonstrating its effectiveness against the Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Green Synthesis Applications

Guan et al. (2020) explored the green synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, an important intermediate in the production of plant growth regulators and pesticides. This method offers an economical and environmentally friendly alternative to traditional synthetic pathways (Guan et al., 2020).

Ligand Behavior in Metal Complexes

Goodgame and Johns (1981) studied the ligand behavior of 4,6-dimethylpyrimidine-2-one, closely related to 2,4-Dimethoxy-5,6-dimethylpyrimidine, in forming complexes with divalent metal ions (Goodgame & Johns, 1981).

Antimicrobial Activity

A study by Dişli et al. (2013) synthesized new 4,6-dimethoxy pyrimidine derivatives showing promising antibacterial activity against various bacterial strains, highlighting the potential of these compounds in developing new antibiotics (Dişli et al., 2013).

Synthesis of Semiconducting Polymers

Gunathilake et al. (2013) synthesized novel conjugated polymers using 4,6-dimethylpyrimidines, demonstrating the utility of these compounds in the development of new semiconducting materials (Gunathilake et al., 2013).

Safety and Hazards

“2,4-Dimethoxy-5,6-dimethylpyrimidine” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

2,4-dimethoxy-5,6-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-6(2)9-8(12-4)10-7(5)11-3/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPMMDQPZLYGHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464013 | |

| Record name | 2,4-Dimethoxy-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethoxy-5,6-dimethylpyrimidine | |

CAS RN |

120129-83-1 | |

| Record name | 2,4-Dimethoxy-5,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

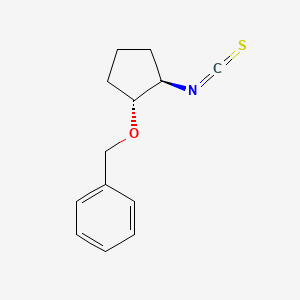

![(3aS,7aS)-6-Phenethyloctahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1610094.png)

![1-(3-Hydroxypropyl)-2-[(3-Nitrobenzoyl)amino]-1h-Benzimidazol-5-Yl Pivalate](/img/structure/B1610102.png)